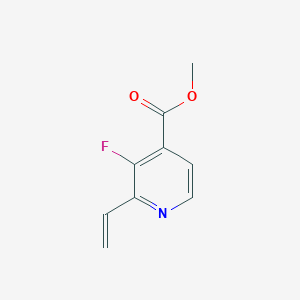

Methyl 3-fluoro-2-vinylisonicotinat

Vue d'ensemble

Description

Methyl 3-fluoro-2-vinylisonicotinat (MFVIN) is a synthetic chemical compound, which is a derivative of isonicotinic acid. It is a white crystalline solid that is soluble in water and other polar solvents. MFVIN has been studied for its potential applications in various scientific research areas, ranging from chemical synthesis to drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in the field of chemistry has led to the development of novel synthetic routes and methodologies for fluorinated compounds, which are often leveraged for their unique reactivity and potential in creating complex molecular architectures. One study illustrates the synthesis of quaternary amino acids bearing a (2'Z)-fluorovinyl alpha-branch, demonstrating potential applications as pyridoxal phosphate (PLP) enzyme inactivators. This synthesis process involves a strategic use of McCarthy's reagent and showcases the utility of fluorinated vinyl groups in constructing biologically relevant molecules (Berkowitz, de la Salud-Bea, & Jahng, 2004).

Material Science and Polymer Applications

The application of fluorinated compounds extends into material science, particularly in the development and modification of polymeric materials. For instance, poly(vinylidene fluoride) (PVDF) membranes, known for their exceptional thermal stability and chemical resistance, have been subject to extensive research. Recent progress in PVDF membrane applications includes water treatment, gas separation, and energy storage devices. Modification techniques aimed at enhancing membrane properties, such as hydrophilicity or hydrophobicity, have been comprehensively reviewed, providing insights into future development paths for these materials (Kang & Cao, 2014).

Chemical Modifications and Functional Material Development

The exploration of chemical modifications of fluorinated compounds has led to the creation of materials with tailored properties. For example, the preparation and surface property investigation of fluoroalkyl end-capped vinyltrimethoxysilane oligomer/talc composite-encapsulated organic compounds have demonstrated applications for oil and water separation. These materials exhibit superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics, highlighting the versatility of fluorinated compounds in designing functional materials for environmental applications (Oikawa et al., 2015).

Propriétés

IUPAC Name |

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFQPJOJINSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-2-vinylisonicotinat | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)

![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)

![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)